molecular formula C34H32ClF6N5O5 B15136944 MYC degrader 1 (TFA)

MYC degrader 1 (TFA)

Cat. No.: B15136944
M. Wt: 740.1 g/mol
InChI Key: PBHJWOYQZRPXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MYC degrader 1 (TFA) is a compound known for its ability to degrade the MYC protein, a transcription factor involved in cell cycle regulation, apoptosis, and cellular transformation. MYC degrader 1 (TFA) has shown significant potential in restoring pRB1 protein activity and reducing MYC-dependent CDK4/6 resistance, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MYC degrader 1 (TFA) involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents, catalysts, and purification techniques to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of MYC degrader 1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The production is carried out in controlled environments to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

MYC degrader 1 (TFA) undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of MYC degrader 1 (TFA), while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

MYC degrader 1 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

MYC degrader 1 (TFA) exerts its effects by targeting the MYC protein for degradation. The compound binds to the MYC protein and facilitates its ubiquitination, leading to its subsequent degradation by the proteasome. This process restores the activity of pRB1 protein and reduces MYC-dependent CDK4/6 resistance, ultimately inhibiting tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MYC degrader 1 (TFA) include:

Uniqueness

MYC degrader 1 (TFA) is unique due to its specific mechanism of action and its ability to restore pRB1 protein activity while reducing MYC-dependent CDK4/6 resistance. This makes it a valuable tool in cancer research and therapy, particularly for cancers that are resistant to conventional treatments .

Properties

Molecular Formula

C34H32ClF6N5O5

Molecular Weight

740.1 g/mol

IUPAC Name

3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H31ClF3N5O3.C2HF3O2/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43;3-2(4,5)1(6)7/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43);(H,6,7)

InChI Key

PBHJWOYQZRPXQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNCC4CCN(CC4)C5=C(C=C(C=N5)C6=CC(=CC=C6)Cl)C(F)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.